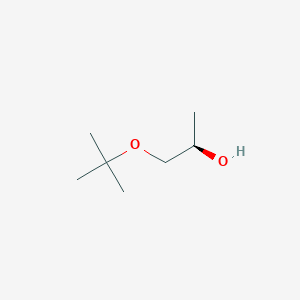

(R)-1-tert-Butoxy-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-tert-Butoxy-2-propanol, commonly known as TBP, is a chiral secondary alcohol that has gained significant attention in the field of organic synthesis and catalysis. It is a colorless, odorless, and water-soluble compound that is widely used as a solvent and a reagent in various chemical reactions.

Applications De Recherche Scientifique

Molecular Interaction Studies

- (R)-1-tert-Butoxy-2-propanol has been utilized to study molecular interactions in binary mixtures with various alcohols. These studies provide insights into the molecular behavior of these mixtures, including their densities, speeds of sound, and viscosities at different temperatures. Such research is crucial for understanding the properties and applications of these mixtures in various fields, including material science and chemical engineering (Dubey & Kaur, 2015).

Ligand Design in Catalytic Reactions

- The chemical has been incorporated into the design of modular amino alcohol ligands containing bulky alkyl groups. These ligands have been used for catalytic enantioselective addition of diethylzinc to aldehydes, demonstrating its potential in stereoselective synthesis and pharmaceutical applications (Jimeno et al., 2003).

Catalytic Oxidation Processes

- In industrial catalytic oxidation processes, like the epoxidation of propene, (R)-1-tert-Butoxy-2-propanol is relevant as it is used with tert-butyl hydroperoxide in the Arco-Lyondell method. This highlights its role in large-scale industrial applications, particularly in the production of important chemical intermediates (Brégeault, 2003).

Fuel Additive Synthesis

- The compound has been synthesized from propylene glycol and isobutene and evaluated for its antiknock properties as an oxygenate gasoline additive. This application is significant in the context of improving fuel efficiency and reducing emissions in automotive engines (Alcántara et al., 2000).

Chemical Kinetics and Thermodynamics Research

- Studies involving (R)-1-tert-Butoxy-2-propanol have contributed to the understanding of chemical kinetics and thermodynamics in various reactions. This includes research on the thermodynamic behavior of binary and ternary mixtures involving this compound, which is essential for developing new chemical processes and materials (Roy & Sinha, 2006).

Propriétés

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCZPFJGIXHZMB-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)

amine](/img/structure/B2957344.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2957345.png)

![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)

![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)

![N-phenethyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957361.png)

![2-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2957365.png)